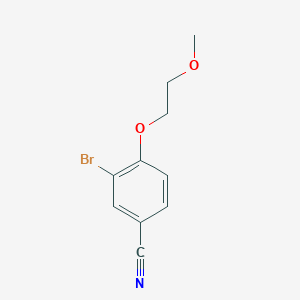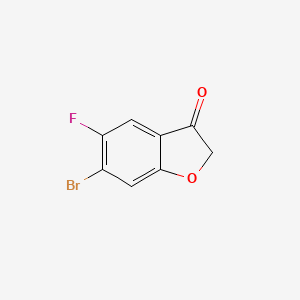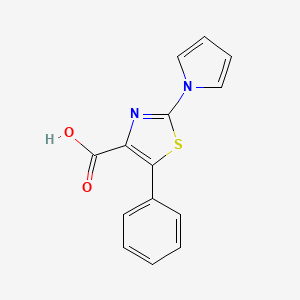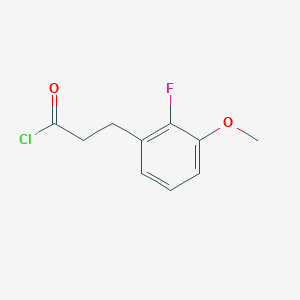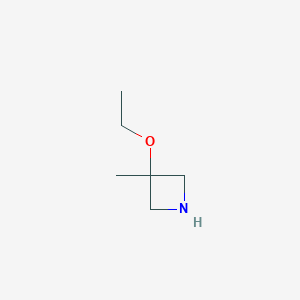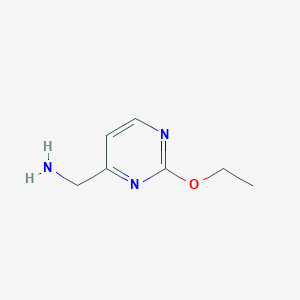
5-(4-氟苯氧甲基)-1,2,4-噁二唑-3-胺
描述
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazole derivatives
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often leading to downstream effects such as changes in cell growth or signaling
Result of Action
Similar compounds have been found to have a variety of effects, such as inducing cell death or inhibiting cell growth . The specific effects of this compound would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. Additionally, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine has shown potential in modulating protein-protein interactions, which can influence various cellular processes.
Cellular Effects
The effects of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine on different cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by disrupting mitochondrial function and triggering endoplasmic reticulum stress . This leads to the activation of caspases and other apoptotic proteins, ultimately resulting in cell death. Furthermore, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can disrupt downstream signaling events, leading to altered cellular responses. Additionally, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of these effects can vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, at lower doses, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can effectively inhibit bacterial growth without causing significant toxicity. At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and facilitate its excretion. These metabolic processes can also generate active metabolites that contribute to the compound’s overall biological activity. Additionally, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can influence metabolic flux and alter the levels of key metabolites, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration. Once inside the cell, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can bind to various intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for the compound’s biological activity, as it determines the sites of action within the cell.
Subcellular Localization
The subcellular localization of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine plays a critical role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles. The presence of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine in these compartments can influence their function, leading to effects such as mitochondrial dysfunction and endoplasmic reticulum stress, which are key mechanisms in its biological activity.
准备方法
The synthesis of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine typically involves the reaction of 4-fluorophenol with chloromethyl methyl ether to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with amidoxime to yield the desired oxadiazole derivative. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the oxadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
相似化合物的比较
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can be compared with other oxadiazole derivatives, such as:
5-(4-Chlorophenoxymethyl)-1,2,4-oxadiazol-3-amine: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities and properties.
5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine: Contains a methyl group instead of fluorine, leading to variations in reactivity and applications.
5-(4-Nitrophenoxymethyl)-1,2,4-oxadiazol-3-amine: The presence of a nitro group can significantly alter the compound’s electronic properties and biological activities.
The uniqueness of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)13-15-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBITLGIMSSWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


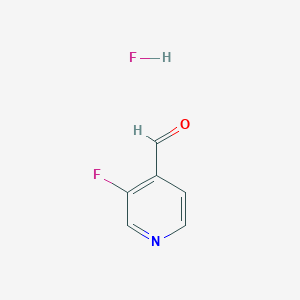
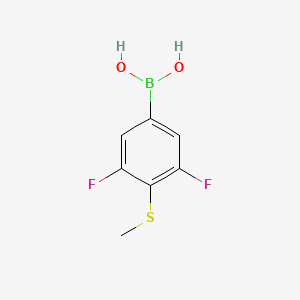
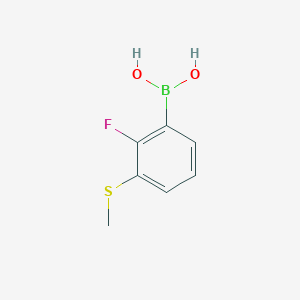
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)
